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Compound of Interest

Compound Name: NCX 1000

Cat. No.: B560624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCX 1000, a nitric oxide (NO)-

releasing derivative of ursodeoxycholic acid (UDCA). It details the compound's mechanism of

action, summarizes key preclinical and clinical data, outlines experimental methodologies, and

visualizes its signaling pathways and experimental workflows.

Core Compound Identity
NCX 1000 is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a

derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure

consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-

releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic

microcirculation to induce vasodilation, thereby addressing the increased intrahepatic

resistance characteristic of portal hypertension, without causing systemic hypotension

associated with conventional NO donors.[1][2]

While some early literature refers to NCX 1000 with the chemical name 2-(acetyloxy) benzoic

acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an

NO-donating aspirin derivative. The definitive structure of NCX 1000 incorporates the UDCA

scaffold.
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The primary therapeutic rationale for NCX 1000 is to counteract the deficiency of endothelial

NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic

vascular tone and portal hypertension.[1]

The proposed signaling pathway is as follows:

Hepatic Targeting and Metabolism: Following oral administration, NCX 1000 is preferentially

taken up by the liver due to the UDCA moiety.

NO Release: Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the

compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]

sGC Activation: The released NO diffuses to adjacent vascular smooth muscle cells and

HSCs, where it binds to and activates soluble guanylate cyclase (sGC).

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)

to cyclic guanosine monophosphate (cGMP).

Vasodilation and Relaxation: Elevated intracellular cGMP levels lead to the activation of

protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This

results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of

contractile HSCs, which surround the liver sinusoids.

Reduction of Portal Pressure: The net effect is a reduction in intrahepatic resistance, leading

to a decrease in portal pressure.[3]
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Caption: Proposed signaling cascade of NCX 1000 in the liver.

Summary of Quantitative Data
Preclinical Efficacy in Animal Models
The majority of preclinical research on NCX 1000 was conducted in rat models of liver cirrhosis

and portal hypertension.
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Parameter Model Treatment Result
Significanc
e

Reference

Portal

Pressure

Bile Duct

Ligation

(BDL)

Cirrhotic Rats

NCX 1000

(28

mg/kg/day, 5

days)

Significant

Decrease
p < 0.01 [3]

Norepinephri

ne (NE)-

Induced

Vasoconstricti

on

Isolated

Perfused Rat

Liver (from

BDL rats)

NCX 1000

(28

mg/kg/day, 5

days)

60%

reduction in

response to

30 µM NE

p < 0.001 [3]

Ascites

Formation

Carbon

Tetrachloride

(CCl₄)

Cirrhotic Rats

NCX 1000

(15

mg/kg/day, 8

weeks)

Prevented

ascites

formation

- [1]

Liver

Collagen

Deposition

Carbon

Tetrachloride

(CCl₄)

Cirrhotic Rats

NCX 1000

(15

mg/kg/day, 8

weeks)

Reduced

collagen

deposition

- [1]

Hepatic

Stellate Cell

(HSC)

Contraction

In Vitro

(Cultured

HSCs)

NCX 1000

(100 µM)

Reverted

FCS-induced

contraction

p < 0.01 [1]

Systemic

Blood

Pressure

Bile Duct

Ligation

(BDL)

Cirrhotic Rats

NCX 1000

(28

mg/kg/day, 5

days)

No significant

effect on

mean arterial

pressure

- [3]

Clinical Trial Results (NCT00414869)
A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of NCX 1000 in

patients with cirrhosis and portal hypertension.
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Parameter
Patient
Population

Treatment Result
Significanc
e

Reference

Hepatic

Venous

Pressure

Gradient

(HVPG)

Cirrhosis

Patients

(n=9)

NCX 1000

(up to 2g

t.i.d., 16

days)

No significant

change (16.7

vs 17.1

mmHg)

p = 0.596 [4]

Systolic

Blood

Pressure

Cirrhosis

Patients

(n=9)

NCX 1000

(up to 2g

t.i.d., 16

days)

Significant

reduction

(136 vs 121

mmHg)

p = 0.003 [4]

Hepatic

Blood Flow

(HBF)

Cirrhosis

Patients

(n=9)

NCX 1000

(up to 2g

t.i.d., 16

days)

Significant

decrease

(1129 vs 904

ml/min)

p = 0.043 [4]

The clinical trial concluded that while NCX 1000 was safe, it failed to reduce portal pressure in

patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the

compound had systemic effects and did not achieve liver-selective NO release in humans,

contrary to the findings in preclinical animal models.[4]

Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model in
Rats
Objective: To evaluate the long-term efficacy of NCX 1000 on the development of liver fibrosis

and portal hypertension.

Methodology:

Animal Model: Male Wistar rats are used.

Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon

tetrachloride (CCl₄) twice a week for 8 weeks. The dosage is adjusted according to animal
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weight.

Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCl₄

only, (3) CCl₄ + UDCA (15 mg/kg), and (4) CCl₄ + NCX 1000 (15 mg/kg).

Drug Administration: NCX 1000 and UDCA are dissolved in carboxymethyl cellulose and

administered daily via oral gavage throughout the 8-week study period.

Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid

volume is measured. Livers are collected for histological analysis (collagen deposition via

staining) and biochemical assays. Portal pressure is measured directly via cannulation of the

portal vein.
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Caption: Workflow for the CCl₄-induced rat model of liver cirrhosis.

Bile Duct Ligation (BDL) Model and Isolated Perfused
Liver
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Objective: To assess the acute effects of NCX 1000 on portal pressure and hepatic vascular

reactivity in a model of established cirrhosis.

Methodology:

Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for

four weeks. Sham-operated rats serve as controls.

Short-Term Treatment: BDL and sham-operated rats are treated orally with NCX 1000 (28

mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.

In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and

heart rate are measured in the anesthetized animal.

Liver Perfusion:

Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.

The system maintains a constant flow rate, and changes in portal perfusion pressure

reflect changes in intrahepatic vascular resistance.

A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30 µM,

is generated to assess vascular reactivity.

Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP

concentrations as indicators of NO bioavailability and signaling.[3]

Hepatic Stellate Cell (HSC) Contraction Assay
Objective: To directly measure the effect of NCX 1000 on the contractility of HSCs.

Methodology:

Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and

expression of a contractile phenotype are induced by culturing on plastic.

Contraction Assay:
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Activated HSCs are embedded in a type I collagen gel matrix.

The gel is detached from the culture dish, and the surface area of the gel is measured

over time. Cell contraction results in a reduction of the gel surface area.

Contraction is stimulated by adding fetal calf serum (FCS).

The effects of NCX 1000 (100 µM), UDCA (100 µM), or a standard NO donor like S-

nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.

Quantification: The gel area is photographed at set time points, and the percentage decrease

from the initial area is calculated as an index of cell contraction.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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